Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate
CAS No.: 1097921-02-2
Cat. No.: VC3427287
Molecular Formula: C17H26N2O4
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1097921-02-2 |
---|---|
Molecular Formula | C17H26N2O4 |
Molecular Weight | 322.4 g/mol |
IUPAC Name | tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-9-7-12(8-10-19)22-13-5-6-14(18)15(11-13)21-4/h5-6,11-12H,7-10,18H2,1-4H3 |
Standard InChI Key | LOFCYCRPQLTJOE-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)N)OC |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)N)OC |
Introduction
Chemical Structure and Properties
Molecular Structure
Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate contains several key structural elements:
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A piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen position
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A phenoxy linker connecting the piperidine ring at the 4-position
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A 4-amino-3-methoxy substitution pattern on the phenyl ring
The compound shares structural similarities with other piperidine-1-carboxylates that have been documented in chemical databases and research literature. The presence of the Boc protecting group, typically used to protect amino groups during peptide synthesis, suggests this compound may serve as an intermediate in multi-step synthetic pathways.
Predicted Physical Properties
Based on the structural features and comparison with similar compounds, the following properties can be estimated:
Property | Predicted Value | Basis for Prediction |
---|---|---|
Molecular Formula | C₁₇H₂₆N₂O₄ | Calculated from structure |
Molecular Weight | Approximately 322-338 g/mol | Comparable to similar compounds |
Appearance | Likely a white to off-white solid | Common for Boc-protected compounds |
Solubility | Likely soluble in organic solvents (DCM, THF, DMSO) | Based on similar piperidine carboxylates |
Hydrogen Bond Donors | 1 (amino group) | Structural analysis |
Hydrogen Bond Acceptors | 5 (carbamate, ether, methoxy, amino) | Structural analysis |
Synthetic Approaches
Synthetic Challenges
The synthesis of tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate presents several potential challenges:
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Regioselective introduction of the methoxy and amino groups
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Formation of the phenoxy linkage with correct orientation
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Protecting group strategies to prevent side reactions
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Purification of intermediates and final product
Structural Comparison with Related Compounds
Comparison with Similar Piperidine Carboxylates
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|
Tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate | C₁₇H₂₆N₂O₄ (estimated) | ~322-338 g/mol | Target compound |
Tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate | C₁₇H₂₆N₂O₃ | 306.4 g/mol | Direct phenyl connection vs. phenoxy linker |
Tert-butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate | C₁₇H₂₅NO₄ | 307.4 g/mol | Hydroxymethyl vs. amino-methoxy substitution |
Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate | C₂₀H₂₉NO₆ | ~391 g/mol | Additional methylene linker and ester group |
The structural variations among these compounds highlight the versatility of the piperidine carboxylate scaffold for creating diverse chemical entities with potentially different biological activities and chemical properties.
Structure-Activity Relationship Considerations
The specific substitution pattern of tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate may confer unique properties:
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The 4-amino group can serve as a hydrogen bond donor
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The 3-methoxy group acts as a hydrogen bond acceptor
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The phenoxy linker provides conformational flexibility
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The Boc group protects the piperidine nitrogen and can be selectively removed
These features suggest potential applications in medicinal chemistry, where such functional groups often participate in binding interactions with biological targets.
Spectroscopic Characterization
Analytical Methods for Identification
For complete characterization of tert-butyl 4-(4-amino-3-methoxyphenoxy)piperidine-1-carboxylate, the following analytical techniques would be recommended:
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High-resolution mass spectrometry
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1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC)
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Infrared spectroscopy
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X-ray crystallography (if crystalline)
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Elemental analysis
Chemical Reactivity and Functional Group Transformations
Boc Group Transformations
The tert-butyloxycarbonyl (Boc) protecting group can be selectively removed under acidic conditions (typically TFA in DCM or HCl in dioxane), revealing the free piperidine nitrogen. This transformation is commonly employed in synthetic sequences where the Boc group serves as a temporary protecting group.
Amine Functionality
The 4-amino group presents opportunities for various transformations:
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Acylation to form amides
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Reductive amination to form secondary/tertiary amines
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Diazotization for further functionalization
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Use as a nucleophile in various coupling reactions
Methoxy Group Considerations
The methoxy substituent can be:
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Demethylated to reveal a phenol
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Serve as a directing group in certain aromatic substitution reactions
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Participate in hydrogen bonding interactions
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